Indatraline hydrochloride

Description

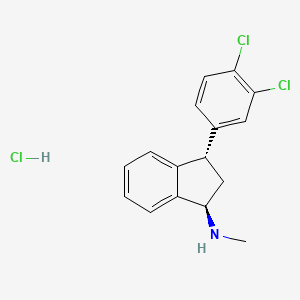

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N.ClH/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10;/h2-8,13,16,19H,9H2,1H3;1H/t13-,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICQDZXGZOVTEF-MELYUZJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1C[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042631 | |

| Record name | (1R,3S)-3-(3,4-Dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96850-13-4 | |

| Record name | (1R,3S)-3-(3,4-Dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indatraline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Indatraline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indatraline hydrochloride is a potent, non-selective monoamine transporter inhibitor that demonstrates high affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2] Its primary mechanism of action involves the blockade of neurotransmitter reuptake at these transporter sites, leading to an increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine. This modulation of monoaminergic neurotransmission underlies its potential as an antidepressant and its investigation as a therapy for cocaine addiction.[1][3] Furthermore, recent studies have unveiled a novel downstream signaling pathway involving the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling cascade, leading to the induction of autophagy.[4][5] This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the associated signaling pathways.

Core Mechanism of Action: Monoamine Transporter Inhibition

This compound functions as a competitive inhibitor at the binding sites of DAT, SERT, and NET.[6] By occupying these sites, it prevents the reuptake of their respective neurotransmitters—dopamine, serotonin, and norepinephrine—from the synaptic cleft back into the presynaptic neuron. This blockade leads to a prolonged presence and an elevated concentration of these monoamines in the synapse, thereby enhancing their signaling to postsynaptic neurons.

Binding Affinities

The inhibitory potency of this compound at each monoamine transporter is quantified by its inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the transporter binding sites. A lower Ki value indicates a higher binding affinity.

| Transporter | Ligand | Ki (nM) |

| Serotonin Transporter (SERT) | Indatraline | 0.42[7][8] |

| Dopamine Transporter (DAT) | Indatraline | 1.7[7][8] |

| Norepinephrine Transporter (NET) | Indatraline | 5.8[7][8] |

Table 1: Binding Affinities of this compound for Monoamine Transporters.

Downstream Signaling Pathway: AMPK Activation and mTOR Inhibition

Beyond its primary action on monoamine transporters, indatraline has been shown to induce autophagy through a distinct signaling cascade.[4] This pathway is initiated by the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[4] Activated AMPK then phosphorylates and inhibits the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation. The inhibition of mTORC1 signaling subsequently leads to the induction of autophagy, a cellular process of degradation and recycling of cellular components.[4]

The precise molecular link between the inhibition of monoamine transporters and the activation of AMPK is an area of ongoing research. One hypothesis suggests that the alteration of ion gradients and cellular energy homeostasis resulting from transporter inhibition may lead to an increase in the AMP:ATP ratio, which is a primary activator of AMPK.

Experimental Protocols

Monoamine Transporter Binding Affinity Assay (Competitive Radioligand Binding)

This protocol describes the determination of the Ki values of this compound for DAT, SERT, and NET using a competitive radioligand binding assay with brain tissue homogenates.

Materials:

-

Rat brain tissue (e.g., striatum for DAT, cortex for SERT and NET)

-

Radioligands: [125I]RTI-55 (for DAT and SERT), [3H]Nisoxetine (for NET)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation fluid

-

Glass fiber filters (e.g., Whatman GF/B)

-

Homogenizer

-

Centrifuge

-

Scintillation counter

-

96-well plates

Procedure:

-

Membrane Preparation:

-

Homogenize dissected brain tissue in 20 volumes of ice-cold assay buffer.

-

Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

-

Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL.

-

-

Competition Binding Assay:

-

To each well of a 96-well plate, add:

-

50 µL of assay buffer (for total binding) or a known concentration of a competing ligand (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET) for non-specific binding.

-

50 µL of varying concentrations of this compound.

-

50 µL of the appropriate radioligand (e.g., 50 pM [125I]RTI-55 for DAT/SERT, 1 nM [3H]Nisoxetine for NET).

-

100 µL of the prepared membrane homogenate.

-

-

Incubate the plates for 60-120 minutes at room temperature or 4°C.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of indatraline that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosomal Monoamine Reuptake Inhibition Assay

This protocol outlines the procedure to measure the functional inhibition of monoamine reuptake by this compound using synaptosomes.

Materials:

-

Rat brain tissue

-

[3H]Dopamine, [3H]Serotonin, or [3H]Norepinephrine

-

This compound

-

Krebs-Ringer buffer (pH 7.4)

-

Scintillation fluid

-

Synaptosome preparation reagents (e.g., sucrose solution)

-

Glass fiber filters

-

Homogenizer

-

Centrifuge

-

Scintillation counter

-

96-well plates

Procedure:

-

Synaptosome Preparation:

-

Homogenize brain tissue in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

-

-

Reuptake Inhibition Assay:

-

Pre-incubate aliquots of the synaptosome suspension with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding the respective [3H]-labeled monoamine (e.g., 10 nM final concentration).

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters.

-

-

Filtration and Counting:

-

Wash the filters rapidly with ice-cold Krebs-Ringer buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

-

-

Data Analysis:

-

Determine the IC50 value for the inhibition of monoamine uptake by non-linear regression analysis of the concentration-response curve.

-

Conclusion

This compound exerts its primary pharmacological effects through the potent and non-selective inhibition of the dopamine, serotonin, and norepinephrine transporters. This action elevates synaptic concentrations of these key neurotransmitters, providing the basis for its therapeutic potential. Furthermore, indatraline initiates a downstream signaling cascade involving AMPK activation and mTOR inhibition, culminating in the induction of autophagy. This multifaceted mechanism of action suggests that indatraline and similar compounds may have broader therapeutic applications beyond their effects on monoamine levels. Further research is warranted to fully elucidate the intricate interplay between monoamine transporter inhibition and cellular energy sensing pathways.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdspdb.unc.edu [pdspdb.unc.edu]

- 4. Frontiers | Serotonin Receptor and Transporter Endocytosis Is an Important Factor in the Cellular Basis of Depression and Anxiety [frontiersin.org]

- 5. Indatraline: Synthesis and Effect on the Motor Activity of Wistar Rats [mdpi.com]

- 6. Structure-activity relationships and pharmacophore model of a noncompetitive pyrazoline containing class of GluN2C/GluN2D selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake [app.jove.com]

- 8. giffordbioscience.com [giffordbioscience.com]

Indatraline Hydrochloride: A Technical Guide to its Function as a Monoamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of indatraline hydrochloride, a potent, non-selective monoamine reuptake inhibitor. The information presented herein is intended to support research and development efforts by providing key pharmacological data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.

Core Pharmacological Data

This compound is recognized for its high affinity for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. This broad-spectrum activity makes it a significant tool for neuropharmacological research.

Binding Affinity of this compound

The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The Ki values for this compound at the three primary monoamine transporters are summarized below.

| Transporter | Ki (nM) |

| Serotonin Transporter (SERT) | 0.42 |

| Dopamine Transporter (DAT) | 1.7 |

| Norepinephrine Transporter (NET) | 5.8 |

Data sourced from publicly available pharmacological data sheets.[1][2]

Mechanism of Action: Monoamine Reuptake Inhibition

This compound exerts its effects by binding to and blocking the function of monoamine transporters.[3][4] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a process that terminates the signaling event. By inhibiting this reuptake, indatraline increases the concentration and prolongs the presence of serotonin, dopamine, and norepinephrine in the synapse, thereby enhancing monoaminergic neurotransmission.

Caption: Signaling pathway of monoamine reuptake inhibition by indatraline.

Experimental Protocols: Radioligand Binding Assays

The determination of the binding affinity (Ki) of this compound for monoamine transporters is typically achieved through competitive radioligand binding assays. These assays measure the ability of a test compound (indatraline) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the target transporter.

General Workflow for Radioligand Binding Assay

Caption: General experimental workflow for a radioligand binding assay.

Serotonin Transporter (SERT) Binding Assay

-

Target Tissue: Rat brain stem or human embryonic kidney (HEK293) cells stably expressing human SERT.

-

Radioligand: [³H]citalopram or [³H]paroxetine.[5]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Protocol:

-

Prepare tissue homogenates or cell membranes in ice-cold assay buffer.

-

In a 96-well plate, combine the tissue/membrane preparation, a fixed concentration of [³H]citalopram (typically at or near its Kd value), and varying concentrations of this compound.

-

To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration of a selective SERT inhibitor (e.g., fluoxetine).

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The concentration of indatraline that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Dopamine Transporter (DAT) Binding Assay

-

Target Tissue: Rat caudate-putamen or HEK293 cells stably expressing human DAT.

-

Radioligand: [³H]WIN 35,428 or [³H]cocaine.[5]

-

Assay Buffer: 15 mM HEPES, 127 mM NaCl, 5 mM KCl, 1.2 mM Mg₂SO₄, 2.5 mM CaCl₂, 1.3 mM NaH₂PO₄, 10 mM D-glucose, pH 7.4.[6]

-

Protocol:

-

The protocol is analogous to the SERT binding assay, with modifications specific to the DAT.

-

Tissue homogenates or cell membranes are prepared in the appropriate assay buffer.

-

Incubation is performed with [³H]WIN 35,428 and a range of indatraline concentrations.

-

Non-specific binding is determined using a high concentration of a selective DAT inhibitor (e.g., GBR-12909 or nomifensine).

-

Following incubation, filtration, and washing, radioactivity is quantified.

-

IC₅₀ and Ki values are calculated as described for the SERT assay.

-

Norepinephrine Transporter (NET) Binding Assay

-

Target Tissue: Rat frontal cortex or thalamus, or HEK293 cells stably expressing human NET.

-

Radioligand: [³H]nisoxetine.[5]

-

Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4.

-

Protocol:

-

The protocol follows the same principles as the SERT and DAT assays.

-

Tissue homogenates or cell membranes are prepared and incubated with [³H]nisoxetine and varying concentrations of indatraline.

-

Non-specific binding is determined in the presence of a high concentration of a selective NET inhibitor (e.g., desipramine).

-

The incubation, filtration, washing, and quantification steps are performed as previously described.

-

IC₅₀ and Ki values are calculated using the Cheng-Prusoff equation.

-

Conclusion

This compound is a valuable pharmacological tool for the study of monoaminergic systems due to its potent, non-selective inhibition of SERT, DAT, and NET. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound. The provided methodologies for radioligand binding assays represent standard, validated approaches for characterizing the affinity of indatraline and other compounds at monoamine transporters. The visual diagrams are intended to facilitate a clear understanding of its mechanism of action and the experimental procedures used in its evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Indatraline Hydrochloride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indatraline hydrochloride is a potent, non-selective monoamine transporter inhibitor that blocks the reuptake of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) with high affinity.[1][2] Originally investigated as an antidepressant, its unique pharmacological profile, characterized by a slow onset and long duration of action, has garnered significant interest for its potential as a therapeutic agent for psychostimulant addiction.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies of this compound.

Chemical and Physicochemical Properties

This compound is the hydrochloride salt of Indatraline. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | (1R,3S)-rel-3-(3,4-Dichlorophenyl)-2,3-dihydro-N-methyl-1H-inden-1-amine hydrochloride | [2] |

| CAS Number | 96850-13-4 | |

| Molecular Formula | C₁₆H₁₅Cl₂N·HCl | |

| Molecular Weight | 328.67 g/mol | |

| Canonical SMILES | CN[C@H]1C--INVALID-LINK--Cl)C3=CC=CC=C13.Cl |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical Appearance | Off-white solid | [3] |

| Solubility | Soluble to 10 mM in water with gentle warming and to 100 mM in DMSO. | |

| Storage | Desiccate at room temperature. |

Pharmacological Properties

This compound's primary mechanism of action is the inhibition of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This inhibition leads to an increase in the extracellular concentrations of their respective neurotransmitters in the synapse.

Table 3: In Vitro Binding Affinities of Indatraline for Monoamine Transporters

| Transporter | Kᵢ (nM) | Reference |

| Dopamine Transporter (DAT) | 1.7 | [2] |

| Serotonin Transporter (SERT) | 0.42 | [2] |

| Norepinephrine Transporter (NET) | 5.8 | [2] |

Signaling Pathways

Recent studies have elucidated that Indatraline's effects extend beyond simple monoamine reuptake inhibition. It has been shown to induce autophagy by modulating the AMPK/mTOR/S6K signaling pathway. This action is independent of the PI3K/AKT/ERK signaling pathway.[4]

Experimental Protocols

This section provides an overview of the methodologies used to synthesize and characterize this compound.

Synthesis of Indatraline

The synthesis of Indatraline has been reported through several routes. One common approach involves a multi-step process starting from a substituted 1-indanone. The general workflow is depicted below.

A detailed experimental protocol for a similar synthesis of a methoxy derivative of Indatraline is described by Gu et al. (2000) and involves the following key steps[5]:

-

Reduction of the Ketone: The starting substituted 3-phenylindan-1-one is reduced, typically with sodium borohydride in methanol, to yield the corresponding cis-3-phenylindan-1-ol.

-

Mesylation: The resulting alcohol is then converted to its mesylate by reaction with methanesulfonyl chloride in the presence of a base like triethylamine.

-

SN2 Reaction: The mesylate undergoes an SN2 reaction with N-methylbenzylamine, which results in an inversion of stereochemistry to the desired trans isomer.

-

Debenzylation: The benzyl protecting group is removed, often by catalytic hydrogenation, to yield the final N-methylindanamine.

-

Salt Formation: The free base is then treated with ethereal HCl to form the hydrochloride salt, which can be purified by recrystallization.

Purification and Analysis

Purification of this compound is typically achieved through recrystallization from a suitable solvent system, such as 2-propanol/isopropyl ether.[5] The purity and identity of the final product are confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be employed to determine the purity of this compound. A C18 column with a mobile phase consisting of an appropriate buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly used. Detection is typically performed using a UV detector.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. The spectra are recorded in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to aid in its structural elucidation.

In Vitro Radioligand Binding and Uptake Assays

The affinity of Indatraline for the monoamine transporters is determined using radioligand binding assays, while its functional activity is assessed through uptake inhibition assays.

Radioligand Binding Assay Protocol Outline:

-

Membrane Preparation: Membranes from cells expressing the transporter of interest (DAT, SERT, or NET) or from specific brain regions (e.g., striatum for DAT) are prepared.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]win 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) and varying concentrations of this compound.

-

Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The IC₅₀ values are determined by non-linear regression analysis and then converted to Kᵢ values using the Cheng-Prusoff equation.

Uptake Inhibition Assay Protocol Outline:

-

Cell Culture: Cells stably expressing the monoamine transporters (e.g., HEK293 cells) are cultured in appropriate media.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Uptake Initiation: A radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate uptake.

-

Termination and Lysis: After a defined incubation period, uptake is terminated by washing with ice-cold buffer. The cells are then lysed to release the intracellular radioactivity.

-

Scintillation Counting and Data Analysis: The radioactivity in the cell lysates is measured, and the IC₅₀ values for uptake inhibition are calculated.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular levels of neurotransmitters in the brains of freely moving animals following the administration of a drug.

In Vivo Microdialysis Protocol Outline for Rats:

-

Guide Cannula Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized rat.

-

Recovery: The animal is allowed to recover from surgery.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. After a stabilization period, baseline dialysate samples are collected.

-

Drug Administration: this compound is administered (e.g., intraperitoneally), and dialysate samples are collected at regular intervals.

-

Neurotransmitter Analysis: The concentrations of dopamine, serotonin, and norepinephrine in the dialysate samples are quantified using HPLC coupled with electrochemical detection.

Conclusion

This compound is a well-characterized non-selective monoamine transporter inhibitor with a complex pharmacological profile. Its ability to potently block the reuptake of dopamine, serotonin, and norepinephrine, combined with its influence on intracellular signaling pathways such as the AMPK/mTOR/S6K pathway, makes it a valuable tool for neuroscience research. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, analysis, and pharmacological evaluation of this compound, which may aid in the development of novel therapeutics for various neurological and psychiatric disorders.

References

A Technical Guide to the Synthetic Pathways of Indatraline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: Indatraline hydrochloride, known chemically as (1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, is a potent and non-selective monoamine transporter inhibitor. It blocks the reuptake of dopamine, serotonin, and norepinephrine, exhibiting effects similar to cocaine but with a slower onset and longer duration of action.[1][2] This profile has positioned it as a candidate for the treatment of cocaine addiction.[1][3] This document provides an in-depth technical overview of the primary synthetic pathways developed for Indatraline, focusing on reaction mechanisms, experimental methodologies, and comparative quantitative data.

Overview of Synthetic Strategies

The synthesis of the indatraline core, a trans-1,3-disubstituted indane, presents a significant stereochemical challenge. Direct reduction of corresponding imine or oxime precursors from 1-indanone intermediates typically yields the thermodynamically more stable but undesirable cis-diastereomer.[1] Consequently, synthetic strategies have evolved to overcome this hurdle, ranging from classical stereochemical inversion to more modern catalytic and rearrangement-based approaches. The main routes reported in the literature include an indanone-based pathway involving stereochemical inversion, a dihydronaphthalene ring-contraction method, and various enantioselective syntheses.[1]

Pathway I: Indanone-Based Synthesis with Stereochemical Inversion

This classical route, pioneered by Bøgesø and co-workers, starts from a 3-aryl-1-indanone intermediate. The key to achieving the required trans stereochemistry is a four-step sequence that inverts the configuration at one of the stereocenters.[1]

Reaction Workflow

The process circumvents the formation of the undesired cis isomer by first reducing the ketone to a predominantly cis-alcohol. This alcohol is then converted to a good leaving group (mesylate), which facilitates a subsequent SN2 nucleophilic substitution with an amine. This substitution occurs with a Walden inversion of stereochemistry, yielding the desired trans product.[1]

Caption: Indanone-based synthesis of Indatraline via stereochemical inversion.

Experimental Protocol

Based on the described pathway, the key experimental steps are as follows:

-

Reduction: The starting 3-aryl-1-indanone is reduced, typically using a hydride reagent like sodium borohydride (NaBH₄), to produce the corresponding alcohol. This reaction predominantly yields the cis-alcohol diastereomer.[1]

-

Mesylation: The cis-alcohol is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to convert the hydroxyl group into a mesylate, an excellent leaving group, while conserving the stereochemistry.[1]

-

SN2 Substitution: The cis-mesylate is treated with N-methylbenzylamine. The amine acts as a nucleophile, attacking the carbon bearing the mesylate group from the opposite face, which results in an inversion of configuration (Walden inversion) to yield the trans-N-benzyl-N-methyl-indanamine.[1]

-

Debenzylation & Salt Formation: The protective benzyl group is removed, often through catalytic hydrogenation, to afford racemic trans-indatraline. The final hydrochloride salt is then formed by treating the free base with ethereal HCl.[1][4]

Pathway II: Dihydronaphthalene Ring Contraction

A more recent and scalable approach involves the contraction of a dihydronaphthalene (a 6-6 fused ring system) to form the indane (a 6-5 fused ring system) skeleton.[1] A key step in this synthesis is an iodine(III)-mediated rearrangement.[3][5]

Reaction Workflow

This synthetic route begins with a substituted tetralone. The core indane structure is formed via a diastereoselective ring contraction of a dihydronaphthalene intermediate. Subsequent functional group manipulations, including a Hofmann rearrangement and N-alkylation, complete the synthesis.[3][5]

Caption: Synthesis of Indatraline via Dihydronaphthalene ring contraction.

Experimental Protocol

The synthesis was reported to be achieved in nine steps from the starting tetralone with a 29% overall yield.[5]

-

Tetralone Reduction: The starting tetralone is reduced with NaBH₄ to the corresponding 1-tetralol.[3]

-

Dehydration: The alcohol is dehydrated using an acid catalyst like p-toluenesulfonic acid (PTSA) to furnish the 1,2-dihydronaphthalene intermediate in high yield (e.g., 91%).[3][5]

-

Ring Contraction: The dihydronaphthalene undergoes an iodine(III)-mediated ring contraction to form a trans-1,3-disubstituted indane core, which is further functionalized to an indane carboxamide.[3][5]

-

Hofmann Rearrangement: The trans-amide is subjected to a Hofmann rearrangement using the hypervalent iodine reagent PhI(OCOCF₃)₂ (PIFA). This reaction proceeds with retention of configuration to cleanly yield the trans-primary amine.[3][5]

-

N-Methylation Sequence: The primary amine is converted to Indatraline in three steps:

-

Protection: The amine is first protected with a Boc group using Boc₂O.[5]

-

Alkylation: The resulting carbamate is alkylated with methyl iodide (MeI). Optimal conditions were found to be 3.0 equivalents of NaH in a 10:1 THF:DMF solvent mixture at -45 °C to prevent epimerization.[5]

-

Deprotection: The Boc group is removed with HCl generated in situ to yield the final Indatraline product.[5]

-

Pathway III: Enantioselective and Catalytic Methods

Modern organic synthesis has provided more advanced, enantioselective routes to produce specific isomers of Indatraline, such as (–)-Indatraline.

Rhodium-Catalyzed Asymmetric Addition

A formal synthesis of (–)-Indatraline has been developed where the key step is a highly enantioselective rhodium-catalyzed asymmetric conjugate addition.[6]

References

- 1. Indatraline - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Indatraline: Synthesis and Effect on the Motor Activity of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Indatraline Hydrochloride: A Technical Guide to its Affinity for the Dopamine Transporter

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indatraline hydrochloride is a potent, non-selective monoamine transporter inhibitor, demonstrating high affinity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This technical guide provides a comprehensive overview of the binding affinity of this compound, with a primary focus on its interaction with the dopamine transporter. This document summarizes quantitative binding data, details the experimental protocols for determining transporter affinity, and provides visual representations of its mechanism of action and the experimental workflow. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in the study of monoamine transporter pharmacology and the development of novel therapeutics.

Introduction

Indatraline, also known as Lu 19-005, is a phenyl-indan derivative that acts as a triple reuptake inhibitor.[1] By blocking the dopamine, norepinephrine, and serotonin transporters, indatraline increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to enhanced monoaminergic neurotransmission.[2] Its high affinity for these transporters, particularly the dopamine transporter, has made it a valuable tool in neuroscience research and a subject of interest for its potential therapeutic applications, including the treatment of depression and substance use disorders.[1][3] This guide focuses on the quantitative and methodological aspects of indatraline's interaction with the dopamine transporter.

Quantitative Binding Affinity Data

The binding affinity of this compound for the dopamine, serotonin, and norepinephrine transporters is typically determined through competitive radioligand binding assays. The affinity is expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the transporters at equilibrium. A lower Ki value indicates a higher binding affinity.

The table below summarizes the reported Ki values for this compound at the human monoamine transporters.

| Transporter | Radioligand | Ki (nM) | Reference |

| Dopamine Transporter (DAT) | [¹²⁵I]RTI-55 | 1.7 | [4] |

| Serotonin Transporter (SERT) | [¹²⁵I]RTI-55 | 0.42 | [5][6] |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 5.8 | [5][6] |

Note: Ki values can vary slightly between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.

Experimental Protocols: Radioligand Binding Assay

The determination of indatraline's binding affinity for monoamine transporters is predominantly achieved through in vitro competitive radioligand binding assays.[2][7] The following protocol provides a detailed methodology for a typical assay using cell membranes expressing the human dopamine transporter.

Materials and Reagents

-

Cell Membranes: Membranes prepared from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human dopamine transporter (hDAT).

-

Radioligand: A high-affinity radiolabeled ligand for DAT, such as [³H]-WIN 35,428 or [¹²⁵I]RTI-55.

-

This compound: A stock solution of known concentration.

-

Non-specific Binding Agent: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail: For detection of radioactivity.

-

96-well Plates: For performing the assay.

-

Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

-

Filtration Apparatus: To separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Assay Procedure

-

Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. Prepare the radioligand solution at a concentration close to its Kd value.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, cell membranes, and radioligand.

-

Non-specific Binding: Assay buffer, cell membranes, radioligand, and the non-specific binding agent.

-

Competitive Binding: Assay buffer, cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[8]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the competitive binding (CPM) at each concentration of indatraline.

-

Generate Competition Curve: Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the indatraline concentration.

-

Determine IC50: Use non-linear regression analysis to fit the data to a one-site or two-site binding model and determine the IC50 value (the concentration of indatraline that inhibits 50% of the specific radioligand binding).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the transporter.

-

Visualizations

Mechanism of Action at the Synapse

The following diagram illustrates the mechanism of action of indatraline at a dopaminergic synapse.

Caption: Indatraline blocks dopamine reuptake at the presynaptic terminal.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of indatraline for the dopamine transporter.

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

This compound is a high-affinity inhibitor of the dopamine transporter, as well as the serotonin and norepinephrine transporters. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers studying the pharmacology of monoamine transporters. The use of standardized radioligand binding assays is crucial for accurately determining the binding affinity of indatraline and other novel compounds, which is a critical step in the drug discovery and development process. The visual diagrams further clarify the mechanism of action and the experimental procedures, making this guide a valuable tool for both educational and research purposes.

References

- 1. Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. pdspdb.unc.edu [pdspdb.unc.edu]

- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

Pharmacological Profile of Lu 19-005 (Indatraline): A Technical Guide

Foreword: This document provides a comprehensive technical overview of the pharmacological properties of Lu 19-005, more commonly known as Indatraline. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed molecular interactions and physiological effects of this compound. The information presented herein is a synthesis of publicly available research data.

Introduction

Indatraline (Lu 19-005) is a potent, non-selective monoamine transporter inhibitor.[1] It exerts its pharmacological effects by blocking the reuptake of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) at their respective transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2][3] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, thereby potentiating monoaminergic neurotransmission. Developed as a potential antidepressant, its unique pharmacokinetic profile, characterized by a slow onset and long duration of action, has also led to its investigation as a potential treatment for psychostimulant abuse.[4][5]

Quantitative Pharmacological Data

The affinity and inhibitory potency of Indatraline at the monoamine transporters have been quantified through various in vitro assays. The data, presented in the tables below, highlight its high affinity and potent inhibition across all three major monoamine transporters.

Table 1: Binding Affinities (Ki) of Indatraline for Monoamine Transporters

| Transporter | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |

| SERT | [125I]RTI-55 | Recombinant hSERT | 0.42 | [6][7] |

| DAT | [125I]RTI-55 | Recombinant hDAT | 1.7 | [6][7] |

| NET | [3H]Nisoxetine | Recombinant hNET | 5.8 | [6][7] |

Table 2: Reuptake Inhibition (IC50) of Indatraline at Monoamine Transporters

| Transporter | Cell Line/Preparation | IC50 (nM) | Reference(s) |

| SERT | JAR cells (endogenous hSERT) | 7.87 | [8] |

| SERT | Rat brain synaptosomes | 3.46 | [8] |

| NET | SK-N-BE(2)C cells (endogenous hNET) | 66.7 | [9] |

| NET | Rat brain synaptosomes | 13.6 | [9] |

| DAT | Not specified | Not specified |

Experimental Protocols

The following sections detail the generalized methodologies for the key in vitro assays used to characterize the pharmacological profile of Indatraline.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

Objective: To quantify the affinity of Indatraline for DAT, SERT, and NET.

Materials:

-

Cell membranes expressing the target transporter (e.g., from HEK293 cells stably expressing hDAT, hSERT, or hNET).

-

Radioligands: [125I]RTI-55 for DAT and SERT, [3H]nisoxetine for NET.

-

Indatraline hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets and resuspend in fresh buffer to a known protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of Indatraline.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of Indatraline that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Reuptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the uptake of a neurotransmitter into cells or synaptosomes.

Objective: To determine the potency (IC50) of Indatraline in inhibiting the reuptake of dopamine, serotonin, and norepinephrine.

Materials:

-

Cell lines endogenously or recombinantly expressing the target transporters (e.g., JAR cells for SERT, SK-N-BE(2)C cells for NET) or synaptosomes prepared from specific brain regions.

-

Radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]serotonin, [3H]norepinephrine).

-

This compound.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation cocktail and counter.

Procedure:

-

Cell/Synaptosome Preparation: Culture cells to confluence or prepare synaptosomes from fresh brain tissue by homogenization and differential centrifugation.

-

Pre-incubation: Pre-incubate the cells or synaptosomes with varying concentrations of Indatraline in the assay buffer.

-

Initiation of Uptake: Add a fixed concentration of the radiolabeled neurotransmitter to initiate the uptake process.

-

Incubation: Incubate for a short period at a physiological temperature (e.g., 37°C) to allow for neurotransmitter uptake.

-

Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Quantification: Lyse the cells/synaptosomes on the filters and measure the internalized radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of neurotransmitter uptake at each concentration of Indatraline and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Primary Mechanism of Action: Monoamine Transporter Inhibition

Indatraline's core mechanism involves the blockade of DAT, SERT, and NET, leading to an accumulation of their respective neurotransmitters in the synaptic cleft. This enhances the activation of postsynaptic receptors.

Caption: Indatraline's inhibition of DAT, SERT, and NET.

Secondary Signaling Pathway: Induction of Autophagy via AMPK/mTOR/S6K

Recent studies have shown that Indatraline can induce autophagy by modulating the AMPK/mTOR/S6K signaling pathway. This effect is independent of its monoamine transporter inhibition.

Caption: Indatraline's induction of autophagy via the AMPK/mTOR/S6K pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the typical workflow for a radioligand binding assay to determine the affinity of a test compound.

Caption: Workflow for a typical radioligand binding assay.

Conclusion

Indatraline (Lu 19-005) is a well-characterized non-selective monoamine transporter inhibitor with high affinity and potent inhibitory activity at DAT, SERT, and NET. Its pharmacological profile suggests potential therapeutic applications in depression and substance use disorders. Furthermore, its ability to induce autophagy through the AMPK/mTOR/S6K signaling pathway opens up new avenues for research into its potential use in other therapeutic areas. The experimental protocols and workflows provided in this guide offer a foundational understanding of the methods used to characterize such compounds.

References

- 1. Activation of mTOR and Synaptogenesis: Role in the Actions of Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurochemical profile of Lu 19-005, a potent inhibitor of uptake of dopamine, noradrenaline, and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology in vivo of the phenylindan derivative, Lu 19-005, a new potent inhibitor of dopamine, noradrenaline and 5-hydroxytryptamine uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 9. dot | Graphviz [graphviz.org]

Early Research on Indatraline Hydrochloride's Antidepressant Effects: A Technical Whitepaper

An In-depth Examination of a Novel Monoamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indatraline hydrochloride (also known as Lu 19-005) is a non-selective monoamine transporter inhibitor that blocks the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[1][2] Early preclinical research in the mid-1980s positioned indatraline as a potential antidepressant agent due to its robust and balanced inhibition of these key neurotransmitter systems implicated in the pathophysiology of depression.[2] This technical guide provides a comprehensive overview of the foundational preclinical research into the antidepressant-related effects of this compound. It consolidates available quantitative data, details experimental methodologies from key studies, and visualizes the compound's mechanism of action and relevant experimental workflows. While early neurochemical profiling and in vivo receptor modulation studies were promising, a notable lack of published research exists on its effects in established behavioral models of depression and on its progression into clinical trials for major depressive disorder.

Introduction

The monoamine hypothesis of depression posits that a deficiency in the synaptic concentration of key neurotransmitters—serotonin, norepinephrine, and dopamine—contributes to the symptoms of depression. Early antidepressant medications primarily targeted the reuptake of serotonin and/or norepinephrine. This compound emerged as a compound of interest due to its distinct pharmacological profile as a potent and equipotent inhibitor of the reuptake of all three major monoamines.[2] This triple reuptake inhibition was hypothesized to offer a broader spectrum of antidepressant efficacy. This whitepaper synthesizes the early, publicly available scientific literature to provide a detailed technical resource for researchers and professionals in the field of antidepressant drug development.

Mechanism of Action: Triple Monoamine Reuptake Inhibition

Indatraline's primary mechanism of action is the blockade of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical research on this compound.

Table 1: In Vitro Monoamine Reuptake Inhibition

This table presents the inhibitory potency of indatraline (Lu 19-005) on the synaptosomal uptake of dopamine, norepinephrine, and serotonin. Data is extracted from a 1985 study by Hyttel and Larsen.[2]

| Neurotransmitter | IC₅₀ (nM) |

| Dopamine (DA) | 7 |

| Norepinephrine (NA) | 6 |

| Serotonin (5-HT) | 4 |

Table 2: In Vivo Receptor Downregulation After Chronic Treatment

This table shows the percentage decrease in the number of specific neurotransmitter receptors in rat brains after a two-week treatment with Lu 19-005. This downregulation is an adaptive response to chronically elevated synaptic neurotransmitter levels and is a common feature of antidepressant drugs.

| Receptor | Brain Region | % Decrease |

| β-adrenoceptors | Cortex | 20-30% |

| 5-HT₂ receptors | Cortex | 20-30% |

| D₂ receptors | Striatum | 20-30% |

Experimental Protocols

This section details the methodologies used in the key early studies that characterized the neurochemical and in vivo effects of this compound.

In Vitro Monoamine Reuptake Inhibition Assay

Objective: To determine the potency of indatraline in inhibiting the uptake of dopamine, norepinephrine, and serotonin into rat brain synaptosomes.

Protocol (based on Hyttel and Larsen, 1985): [2]

-

Synaptosome Preparation: Crude synaptosomal fractions were prepared from the corpus striatum (for dopamine uptake), hypothalamus (for norepinephrine uptake), and whole brain minus cerebellum and striatum (for serotonin uptake) of male Wistar rats.

-

Incubation: Synaptosomes were incubated at 37°C in a buffer containing various concentrations of this compound (Lu 19-005) and a radiolabeled neurotransmitter (³H-DA, ³H-NA, or ³H-5-HT).

-

Uptake Measurement: After a short incubation period, the uptake of the radiolabeled neurotransmitter was stopped by rapid filtration. The radioactivity retained by the synaptosomes was measured by liquid scintillation counting.

-

Data Analysis: The concentration of indatraline that inhibited 50% of the specific neurotransmitter uptake (IC₅₀) was calculated.

In Vivo Receptor Binding Studies After Chronic Treatment

Objective: To investigate the adaptive changes in neurotransmitter receptor density in rat brains following prolonged administration of indatraline.

Protocol:

-

Animal Treatment: Male Wistar rats were treated with Lu 19-005 (dose not specified in the abstract) or vehicle for two weeks.

-

Tissue Preparation: At 1, 3, 7, or 10 days after the final dose, rats were sacrificed, and brains were dissected to isolate specific regions (e.g., cortex, striatum).

-

Receptor Binding Assay: Membrane preparations from the brain regions were incubated with specific radioligands for β-adrenoceptors, 5-HT₂ receptors, and D₂ receptors.

-

Data Analysis: The density of receptors (Bmax) was determined by Scatchard analysis of the binding data and compared between the indatraline-treated and vehicle-treated groups.

Preclinical Behavioral Studies: A Gap in the Literature

Despite the promising neurochemical profile and in vivo receptor modulation data, a thorough search of the available scientific literature did not yield any specific studies that evaluated the antidepressant-like effects of this compound in established animal models of depression. These models are crucial for demonstrating the behavioral efficacy of potential antidepressants. The commonly used models include:

-

Forced Swim Test (FST): Measures the duration of immobility in rodents when placed in an inescapable cylinder of water. Antidepressants typically reduce immobility time.

-

Learned Helplessness Model: Animals are exposed to inescapable stress, which can lead to a failure to escape a subsequent escapable stressor. Antidepressants can reverse this learned helplessness.

-

Chronic Mild Stress (CMS) Model: Animals are exposed to a series of unpredictable, mild stressors over several weeks, which can induce anhedonia (a core symptom of depression), often measured by a decrease in sucrose preference. Antidepressants can restore sucrose preference.

The absence of published data from these standard behavioral assays represents a significant gap in the early preclinical evaluation of indatraline's antidepressant potential.

Clinical Trials for Depression: No Evidence of Progression

Consistent with the lack of published preclinical behavioral data, there is no evidence in the public domain to suggest that this compound (Lu 19-005) ever advanced to clinical trials for the treatment of major depressive disorder. Searches of clinical trial registries and the broader scientific literature did not reveal any Phase I, II, or III studies investigating the safety or efficacy of indatraline in human subjects for depression.

Discussion and Conclusion

The early research on this compound established its profile as a potent, non-selective inhibitor of dopamine, norepinephrine, and serotonin reuptake. In vitro studies demonstrated its high affinity for all three monoamine transporters. Furthermore, in vivo studies in rats showed that chronic administration of indatraline leads to the downregulation of β-adrenergic, 5-HT₂, and D₂ receptors, a neuroadaptive change consistent with the action of other clinically effective antidepressants.

However, the preclinical development of indatraline as an antidepressant appears to have been incomplete, as evidenced by the lack of published data from behavioral models of depression. While the neurochemical and receptor binding data provided a strong rationale for its potential antidepressant effects, the absence of behavioral efficacy data is a critical missing piece of the puzzle. Consequently, it is not surprising that there is no record of indatraline entering clinical trials for major depressive disorder.

Later research on indatraline has primarily focused on its potential as a treatment for cocaine addiction, leveraging its slower onset and longer duration of action compared to cocaine.[1]

References

In Vitro Characterization of Indatraline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indatraline hydrochloride, also known as Lu 19-005, is a potent, non-selective monoamine transporter inhibitor.[1][2][3] It is a rigid phenylindan-based amine, chemically identified as (1R,3S)-rel-3-(3,4-Dichlorophenyl)-2,3-dihydro-N-methyl-1H-inden-1-amine hydrochloride. By blocking the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT), Indatraline effectively increases the extracellular concentrations of these key neurotransmitters.[1] This mechanism of action makes it a valuable tool in neuropharmacological research and a compound of interest for its potential therapeutic applications, including as an antidepressant agent.[1]

This technical guide provides a comprehensive overview of the in vitro characterization of this compound, focusing on its pharmacological profile, detailed experimental protocols for its assessment, and its effects on cellular signaling pathways.

Pharmacological Profile

The primary in vitro pharmacological activity of Indatraline is its high-affinity binding to and potent inhibition of the three major monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).

Binding Affinity

Binding affinity is typically determined by radioligand binding assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Indatraline demonstrates nanomolar affinity for all three transporters, with a particular potency for SERT.

Table 1: Binding Affinity of this compound for Monoamine Transporters

| Target Transporter | Radioligand | Ki (nM) | Source |

| Serotonin Transporter (SERT) | [125I]RTI-55 | 0.42 | [1][] |

| Dopamine Transporter (DAT) | [125I]RTI-55 | 1.7 | [1][] |

| Norepinephrine Transporter (NET) | [3H]Nisoxetine | 5.8 | [1][] |

Functional Activity (Uptake Inhibition)

Functional activity is assessed via neurotransmitter uptake inhibition assays, which measure the concentration of the compound required to inhibit 50% of the uptake activity (IC50). While Indatraline is well-established as a potent uptake inhibitor, its potency is most frequently characterized in the literature by its Ki values. One study identified an IC50 value for Indatraline on [3H]-dopamine uptake in human lymphocytes.

Table 2: Functional Inhibitory Activity of this compound

| Activity | Cell/Tissue Type | IC50 (nM) | Source |

| Dopamine Uptake Inhibition | Human Lymphocytes | 3.5 | [5] |

| Serotonin Uptake Inhibition | Synaptosomes | Not available in reviewed literature | |

| Norepinephrine Uptake Inhibition | Synaptosomes | Not available in reviewed literature | |

| Smooth Muscle Cell Proliferation | Smooth Muscle Cells | 15,000 (15 µM) | [3] |

Mechanism of Action

Monoamine Transporter Inhibition

Indatraline's primary mechanism of action is competitive, reversible inhibition of DAT, SERT, and NET. By binding to these transporters on presynaptic neurons, it blocks the re-clearance of dopamine, serotonin, and norepinephrine from the synaptic cleft. This leads to an accumulation of the neurotransmitters, enhancing and prolonging their signaling to postsynaptic neurons.

Induction of Autophagy

Beyond its action on monoamine transporters, Indatraline has been shown to induce autophagy, a cellular process for degrading and recycling cellular components.[3] This effect is mediated through the suppression of the mTOR/S6 kinase signaling pathway. Specifically, Indatraline activates AMP-activated protein kinase (AMPK), which in turn inhibits mTOR and its downstream target S6K. This inhibition leads to the initiation of the autophagic process, characterized by the conversion of LC3-I to LC3-II.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a competitive binding assay to determine the affinity (Ki) of Indatraline for DAT, SERT, and NET using rat brain tissue.

1. Materials:

- Tissue: Rat striatal membranes (for DAT) or whole brain membranes (for SERT, NET).

- Radioligands: [125I]RTI-55 (for DAT and SERT), [3H]nisoxetine (for NET).

- Test Compound: this compound, serially diluted.

- Non-specific binding control: A high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET).

- Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

- Equipment: 96-well plates, filtration apparatus (e.g., Brandel cell harvester), glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter or gamma counter.

2. Procedure:

- Membrane Preparation: Homogenize appropriate rat brain tissue in ice-cold assay buffer. Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet by resuspension and re-centrifugation. Resuspend the final pellet in fresh assay buffer and determine protein concentration (e.g., via BCA assay).

- Assay Setup: In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and either vehicle, a concentration of Indatraline, or the non-specific binding control.

- Incubation: Add the prepared membrane homogenate to each well to initiate the binding reaction. Incubate at room temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

- Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

- Washing: Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 5 mL) to remove unbound radioligand.

- Quantification: Place the filters in scintillation vials with scintillation cocktail (for 3H) or tubes for a gamma counter (for 125I). Count the radioactivity.

- Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot specific binding as a function of Indatraline concentration and use non-linear regression to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This protocol describes a method to measure the functional inhibition of monoamine uptake by Indatraline in rat brain synaptosomes.

1. Materials:

- Tissue Preparation: Rat brain synaptosomes prepared from the caudate putamen (for DAT) or whole brain.

- Radiolabeled Neurotransmitters: [3H]dopamine, [3H]serotonin, or [3H]norepinephrine.

- Test Compound: this compound, serially diluted.

- Assay Buffer: Krebs-phosphate buffer (pH 7.4) containing pargyline (to inhibit MAO) and ascorbic acid (as an antioxidant).

- Selective Blockers (for SERT/NET assays): GBR 12935 (to block DAT) and nomifensine (to block NET) may be needed to ensure uptake is measured only through the desired transporter.

- Non-specific uptake control: Use 1 µM Indatraline or conduct the assay at 4°C.

2. Procedure:

- Synaptosome Preparation: Prepare synaptosomes as described in the binding assay protocol. Resuspend the final P2 pellet in the assay buffer.

- Assay Setup: Pre-warm tubes or a 96-well plate containing assay buffer and the desired concentration of Indatraline (or vehicle) to 37°C.

- Initiation: Add the synaptosome suspension to each tube/well, followed immediately by the [3H]neurotransmitter to start the uptake reaction.

- Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation must be short enough to measure the initial rate of uptake.

- Termination: Stop the uptake by rapid filtration through GF/B filters, followed by immediate washing with ice-cold buffer.

- Quantification: Measure the radioactivity trapped on the filters via liquid scintillation counting.

- Data Analysis: Determine the percent inhibition of uptake at each concentration of Indatraline relative to the vehicle control. Plot the data and perform a non-linear regression analysis to calculate the IC50 value.

Autophagy Detection by LC3 Western Blot

This protocol details the detection of autophagy by monitoring the conversion of LC3-I to its lipidated form, LC3-II, in cell culture.

1. Materials:

- Cell Line: HeLa, Neuro2A, or other suitable cell line.

- Reagents: this compound, positive control (e.g., Rapamycin), lysosomal inhibitor (e.g., Chloroquine or Bafilomycin A1) to measure autophagic flux.

- Lysis Buffer: RIPA buffer with protease inhibitors.

- Antibodies: Primary rabbit anti-LC3 antibody, HRP-conjugated anti-rabbit secondary antibody.

- SDS-PAGE: High-percentage (e.g., 15% or 4-20% gradient) polyacrylamide gels to resolve the small difference between LC3-I and LC3-II.

- Membrane: 0.2 µm PVDF membrane.

- Detection: Chemiluminescence substrate.

2. Procedure:

- Cell Culture and Treatment: Plate cells and grow to ~70% confluency. Treat cells with vehicle, Indatraline (e.g., 1-10 µM), and/or a positive control for a specified time (e.g., 24 hours). To assess autophagic flux, treat a parallel set of cells with a lysosomal inhibitor for the last few hours of the Indatraline treatment.

- Cell Lysis: Wash cells with ice-cold PBS and lyse them directly on the plate with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of the supernatant.

- SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a high-percentage SDS-PAGE gel. LC3-I runs at ~16-18 kDa, while the lipidated, faster-migrating LC3-II runs at ~14-16 kDa.

- Protein Transfer: Transfer the separated proteins to a PVDF membrane.

- Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

- Antibody Incubation: Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detection: After final washes, apply the chemiluminescent substrate and image the blot using a digital imager.

- Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II band or an increased LC3-II/LC3-I ratio indicates the induction of autophagy. Comparing samples with and without lysosomal inhibitors allows for the measurement of autophagic flux.

References

Methodological & Application

Application Notes and Protocols: Dosing and Administration of Indatraline Hydrochloride in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosing and administration of Indatraline hydrochloride in rat models, based on currently available scientific literature. This document outlines detailed protocols for various administration routes, summarizes key dosing information, and illustrates the compound's relevant signaling pathway.

Quantitative Data Summary

Table 1: Dosing and Administration of this compound in Rats

| Route of Administration | Dosage Range | Vehicle | Reported Application |

| Intraperitoneal (i.p.) | 0.5 - 3.0 mg/kg | 0.9% NaCl | Motor activity studies[1] |

| Intraperitoneal (i.p.) | 1.0 - 10 mg/kg | Not Specified | Neuropathic pain studies |

| Local Injection (Carotid Artery) | 2 µM solution | Not Specified | Restenosis model |

Table 2: Solubility of this compound

| Solvent | Maximum Concentration | Notes |

| Water | 10 mM (3.29 mg/mL) | Gentle warming may be required |

| DMSO | 100 mM (32.87 mg/mL) | --- |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Route | Dose (mg/kg) | Cmax | Tmax | AUC | Bioavailability (%) |

| Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

| Intravenous | Data not available | Data not available | Data not available | Data not available | Data not available |

| Intraperitoneal | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Extensive literature searches did not yield specific, publicly available pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) for this compound in rats for any route of administration. Researchers are advised to conduct pilot pharmacokinetic studies to determine these parameters for their specific experimental conditions.

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound to rats via oral, intravenous, and intraperitoneal routes. These protocols are based on established animal research guidelines and specific information available for Indatraline.

Preparation of Dosing Solutions

Materials:

-

This compound powder

-

Vehicle (e.g., sterile 0.9% saline, DMSO)

-

Sterile vials

-

Vortex mixer

-

Sonicator (optional)

-

Sterile filters (0.22 µm)

-

Sterile syringes and needles

Procedure:

-

Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.

-

Aseptically weigh the this compound powder and transfer it to a sterile vial.

-

Add the vehicle to the vial.

-

Vortex the solution until the powder is completely dissolved. Gentle warming may be necessary for aqueous solutions. For solutions with DMSO, ensure complete dissolution.

-

If necessary, filter the solution through a 0.22 µm sterile filter to ensure sterility, especially for intravenous and intraperitoneal injections.

-

Store the prepared solution appropriately, protected from light, and use within the recommended stability period.

Oral Administration (Oral Gavage)

Materials:

-

Prepared this compound solution

-

Appropriately sized oral gavage needles (flexible or rigid with a ball tip)

-

Syringes

-

Animal scale

Procedure:

-

Weigh the rat to determine the precise volume of the dosing solution to be administered.

-

Select an appropriately sized gavage needle based on the rat's weight.

-

Fill a syringe with the calculated volume of the this compound solution.

-

Gently but firmly restrain the rat.

-

Carefully insert the gavage needle into the rat's mouth, passing it over the tongue towards the esophagus.

-

Advance the needle slowly and smoothly until it reaches the stomach. Do not force the needle.

-

Administer the solution slowly and steadily.

-

Withdraw the needle in a single, smooth motion.

-

Monitor the animal for any signs of distress or adverse reactions.

Intravenous Administration (Tail Vein Injection)

Materials:

-

Prepared sterile this compound solution

-

Sterile syringes (e.g., 1 mL)

-

Sterile needles (e.g., 25-27 gauge)

-

A rat restrainer

-

Heat lamp or warm water bath

-

70% ethanol or isopropanol wipes

Procedure:

-

Weigh the rat to determine the injection volume.

-

Place the rat in a suitable restrainer, allowing access to the tail.

-

Warm the tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes to dilate the lateral tail veins.

-

Wipe the tail with a 70% alcohol wipe to clean the injection site.

-

Load the syringe with the calculated volume of the sterile this compound solution, ensuring there are no air bubbles.

-

Identify one of the lateral tail veins.

-

Insert the needle, bevel up, into the vein at a shallow angle.

-

Confirm proper placement by observing a flash of blood in the needle hub or by gently aspirating.

-

Inject the solution slowly and observe for any signs of extravasation (swelling or leakage at the injection site).

-

Once the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

-

Return the rat to its cage and monitor for any adverse effects.

Intraperitoneal Administration

Materials:

-